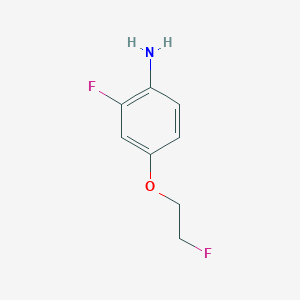

2-Fluoro-4-(2-fluoroethoxy)aniline

Description

Strategic Importance of Fluorinated Aromatic Amines in Contemporary Organic Synthesis

The incorporation of fluorine into aromatic amines imparts unique physicochemical properties that are highly sought after in contemporary organic synthesis. The high electronegativity of fluorine can significantly alter the electron distribution within a molecule, influencing its reactivity, basicity, and metabolic stability. alfa-chemistry.com This modification can lead to enhanced biological activity and improved pharmacokinetic profiles in pharmaceutical and agrochemical applications. nih.govnih.gov For instance, the introduction of fluorine can block metabolic pathways, leading to drugs with longer half-lives. Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, which enhances the thermal and oxidative stability of the molecule. nih.gov These properties make fluorinated aromatic amines crucial building blocks in the design of novel drugs, pesticides, and advanced materials. alfa-chemistry.comnih.gov

Contextualization of 2-Fluoro-4-(2-fluoroethoxy)aniline within Specialized Chemical Research Domains

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential utility in several specialized research domains. The presence of both a fluorine atom on the aniline (B41778) ring and a fluoroethoxy side chain makes it a valuable intermediate. Such compounds are often investigated in medicinal chemistry for the development of new therapeutic agents. evitachem.comlifechempharma.com The dual fluorination pattern could be exploited to fine-tune the lipophilicity and electronic properties of a target molecule, potentially enhancing its binding affinity to biological targets. Additionally, fluorinated anilines are used in the synthesis of agrochemicals, such as fungicides and insecticides, and in materials science for creating polymers and other materials with specific properties. nih.govnih.gov

Overview of Key Structural Motifs and Their Influence on Chemical Behavior

The chemical behavior of this compound is dictated by its key structural motifs: the aniline core, the ring-bound fluorine atom, and the 2-fluoroethoxy group.

Aniline Core: The primary amine group (-NH2) attached to the benzene (B151609) ring is a nucleophilic and basic center, although its basicity is attenuated by the electron-withdrawing fluorine atom. alfa-chemistry.com It is the primary site for reactions such as diazotization, acylation, and alkylation.

2-Fluoro Substituent: The fluorine atom at the ortho position to the amine group exerts a strong electron-withdrawing inductive effect, which reduces the pKa of the aniline, making it less basic than aniline itself. alfa-chemistry.com This substituent can also influence the regioselectivity of further electrophilic aromatic substitution reactions.

4-(2-fluoroethoxy) Group: The 2-fluoroethoxy group at the para position is an ether linkage with a terminal fluorine atom. This group can influence the compound's solubility, lipophilicity, and how it interacts with biological systems. The ether oxygen can donate electron density to the ring via resonance, partially offsetting the withdrawing effect of the fluorine atoms.

The interplay of these structural features results in a molecule with a unique reactivity profile, making it a potentially versatile building block in organic synthesis.

Historical Development and Evolution of Synthetic Approaches to Fluoroanilines

The synthesis of fluoroanilines has evolved significantly over the years, driven by the increasing demand for these compounds in various industrial and research applications.

Early methods for introducing fluorine into an aromatic ring were often harsh and lacked selectivity. A significant breakthrough was the Schiemann reaction , discovered in 1927, which involves the thermal decomposition of a diazonium fluoroborate salt prepared from the corresponding aniline. nih.gov This method remains a viable route for the synthesis of many fluoroaromatic compounds. nih.gov

Another key development was the use of nucleophilic aromatic substitution (SNAr) reactions, where a leaving group, such as a nitro or chloro group, is displaced by a fluoride (B91410) ion. The Halex process (halogen exchange) is a prominent example of this approach. nih.gov

More recently, methods involving direct fluorination using electrophilic fluorinating agents have gained prominence. These reagents offer milder reaction conditions and, in some cases, improved regioselectivity.

The synthesis of substituted fluoroanilines often involves a multi-step process. A common strategy is the nitration of a fluorinated aromatic precursor, followed by the reduction of the nitro group to an amine. chemicalbook.comwikipedia.org For example, 4-fluoroaniline (B128567) can be prepared by the hydrogenation of 4-nitrofluorobenzene. wikipedia.org The synthesis of more complex derivatives like this compound would likely follow a similar multi-step pathway, potentially involving the protection of the amine group, followed by etherification and deprotection. google.com A patent describes a general method for synthesizing 2-fluoro-4-substituted-amino anilines by protecting the amino group of 2-fluoro-4-bromoaniline, carrying out a substitution reaction at the 4-position, and then deprotecting the amine. google.com

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

2-fluoro-4-(2-fluoroethoxy)aniline |

InChI |

InChI=1S/C8H9F2NO/c9-3-4-12-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4,11H2 |

InChI Key |

ZQECEGAQWPIBKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCF)F)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Fluoro 4 2 Fluoroethoxy Aniline

Precursor Synthesis and Functional Group Introduction Strategies

The successful synthesis of the target molecule is critically dependent on the efficient preparation of key precursors. This section details the synthetic strategies for obtaining the necessary halogenated aniline (B41778) intermediates and fluoroethanol derivatives.

Preparation of Halogenated Aniline Intermediates

The synthesis of a suitable halogenated aniline precursor is a pivotal first step. A common strategy involves the introduction of fluorine and a nitro group onto a benzene (B151609) ring, followed by manipulation of other functional groups. One viable precursor is 2-fluoro-4-nitroaniline (B181687) , which can be synthesized from commercially available 3,4-difluoronitrobenzene (B149031) . In a typical procedure, 3,4-difluoronitrobenzene is treated with an aqueous solution of ammonia (B1221849) in a pressure vessel at elevated temperatures. The fluorine atom para to the strongly electron-withdrawing nitro group is selectively displaced by the amine nucleophile. google.com

Another approach involves the nitration of a fluorinated aniline derivative, though this can sometimes lead to isomeric mixtures that are challenging to separate. For instance, the direct nitration of 2-fluoroaniline (B146934) would require careful control of reaction conditions to favor the formation of the desired 4-nitro isomer.

Alternatively, a precursor such as 1-bromo-2-fluoro-4-nitrobenzene can be prepared. This can be achieved through the diazotization of 2-fluoro-4-nitroaniline , followed by a Sandmeyer-type bromination reaction. google.com This bromo-derivative offers a different handle for subsequent etherification reactions.

A summary of a synthetic approach to a key intermediate is presented in Table 1.

Table 1: Synthesis of 2-Fluoro-4-nitroaniline

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

Synthetic Routes to Fluoroethanol Derivatives

The fluoroethoxy moiety is introduced using 2-fluoroethanol (B46154) . This key reagent can be synthesized via a nucleophilic substitution reaction. A common and established method involves the treatment of 2-chloroethanol with a fluoride (B91410) salt, such as potassium fluoride. This reaction, a classic example of the Finkelstein reaction, displaces the chloride with fluoride. wikipedia.org The reaction is often carried out in a high-boiling solvent like ethylene (B1197577) glycol to achieve the necessary reaction temperatures. masterorganicchemistry.com

Another documented method involves the reaction of ethylene carbonate with a fluorinating agent.

A representative synthesis of 2-fluoroethanol is outlined in Table 2.

Table 2: Synthesis of 2-Fluoroethanol

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

Advanced Etherification Techniques for the Fluoroethoxy Moiety

The formation of the ether linkage between the aromatic core and the fluoroethanol side chain is a critical step in the synthesis of 2-Fluoro-4-(2-fluoroethoxy)aniline. This can be accomplished through several advanced methodologies.

Nucleophilic Aromatic Substitution (SNAr) Modalities

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. A highly effective strategy for synthesizing the precursor to the target aniline involves the reaction of a suitably activated dihalogenated nitrobenzene (B124822) with the alkoxide of 2-fluoroethanol.

For instance, 1,2-difluoro-4-nitrobenzene can serve as an excellent substrate. The fluorine atom at the 4-position (para to the nitro group) is highly activated towards nucleophilic attack. Reaction with sodium 2-fluoroethoxide, generated in situ by treating 2-fluoroethanol with a strong base like sodium hydride, in an aprotic polar solvent such as dimethylformamide (DMF), leads to the selective displacement of the para-fluorine atom to yield 2-fluoro-4-(2-fluoroethoxy)nitrobenzene . The general principle of SNAr dictates that the rate of substitution is enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. stackexchange.com

A similar strategy can be employed starting with 2-fluoro-4-nitrophenol (B1220534) . biosynth.com The phenolic hydroxyl group can be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile in a Williamson-type ether synthesis with a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide). However, the SNAr approach with a di-halo precursor is often more efficient due to the higher reactivity of the activated aryl halide.

A plausible SNAr reaction is detailed in Table 3.

Table 3: Plausible SNAr Etherification Reaction

| Aromatic Substrate | Nucleophile | Reagents and Conditions | Product |

|---|

Catalytic Alkylation Approaches

Modern organic synthesis has seen the development of powerful catalytic methods for the formation of carbon-oxygen bonds, which can be considered as advanced alternatives to the classical Williamson ether synthesis. These methods often offer milder reaction conditions and broader substrate scope.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from aryl halides and alcohols. wikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern modifications utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. mdpi.com For the synthesis of 2-fluoro-4-(2-fluoroethoxy)nitrobenzene, a potential route would involve the coupling of 1-bromo-2-fluoro-4-nitrobenzene or 1-iodo-2-fluoro-4-nitrobenzene with 2-fluoroethanol in the presence of a copper catalyst and a base.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand. The coupling of an aryl halide, such as 1-bromo-2-fluoro-4-nitrobenzene , with 2-fluoroethanol could be achieved using a suitable palladium catalyst system. While highly effective for many substrates, the compatibility of the nitro group with some catalytic systems needs to be considered, as certain conditions might lead to reduction of the nitro group. libretexts.org

Chemoselective Reduction of Nitro Precursors to the Aniline Functionality

The final step in the synthesis of this compound is the selective reduction of the nitro group in the precursor, 2-fluoro-4-(2-fluoroethoxy)nitrobenzene , to an amine. This transformation must be performed chemoselectively, leaving the fluoro and fluoroethoxy groups intact.

Catalytic hydrogenation is a widely employed and effective method for this reduction. The use of catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is common. Raney nickel is often preferred for substrates containing aromatic halogens, as it can minimize dehalogenation, which can be a side reaction with Pd/C. google.com

Another well-established method for the chemoselective reduction of nitroarenes is the use of metals in acidic media, such as iron powder in the presence of acetic acid or hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid. These methods are generally tolerant of a wide range of functional groups. The reduction of a structurally similar compound, 2-fluoro-4-nitroanisole, has been shown to proceed with high selectivity. chemrxiv.org

A summary of common chemoselective reduction methods is provided in Table 4.

Table 4: Chemoselective Reduction of Nitroarenes

| Reagent/Catalyst | Conditions | Selectivity | Reference |

|---|---|---|---|

| H₂, Raney Nickel | Ethanol (B145695) or Ethyl Acetate | High for nitro group, minimizes dehalogenation | google.com |

| Iron powder | Acetic acid or HCl | High for nitro group | |

| Tin(II) chloride (SnCl₂) | Concentrated HCl | High for nitro group |

By carefully selecting and optimizing these sophisticated synthetic methodologies, this compound can be prepared in a controlled and efficient manner, enabling its availability for further research and application.

Transition Metal-Catalyzed Hydrogenation Protocols

Catalytic hydrogenation of the nitro group is a paramount industrial method for the synthesis of anilines due to its high efficiency and clean reaction profile. The transformation of 1-fluoro-2-(2-fluoroethoxy)-4-nitrobenzene to this compound is typically achieved using hydrogen gas in the presence of a heterogeneous metal catalyst.

Various synthesis processes for fluoroanilines involve the hydrogenation of fluorinated nitro compounds to selectively reduce the nitro group to an amine. googleapis.com The choice of catalyst and reaction conditions is crucial to ensure high yield and, most importantly, to prevent the undesired hydrodefluorination of the aromatic ring or cleavage of the ether linkage. googleapis.com Catalysts based on noble metals are highly effective. For instance, palladium on carbon (Pd/C) is a widely used catalyst for the reduction of nitroarenes. mdpi.com A typical procedure involves stirring the nitroaromatic substrate in a solvent like ethanol or methanol (B129727) with a 5-10% Pd/C catalyst under a hydrogen atmosphere at room temperature. mdpi.com

Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), are also highly efficient and can lead to complete conversion and high yields. google.com In some processes, vanadium compounds are used as catalytic promoters in conjunction with noble metal catalysts (Pt, Pd, Rh) or nickel catalysts to enhance the hydrogenation of aromatic nitro compounds. google.com These promoters can help to prevent the accumulation of hydroxylamine (B1172632) intermediates, which can lead to the formation of undesired by-products. google.com The reaction is typically carried out in solvents such as alcohols (methanol, ethanol), ethers, or esters under controlled temperature and pressure. google.comjk-sci.com

| Catalyst System | Typical Substrate | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Pd/C (5-10%) | 4'-Fluoro-2'-methoxy-4-nitrobiphenyl | Ethanol | H₂ (atm), Room Temp. | High efficiency, mild conditions | mdpi.com |

| Raney Ni | 4-Fluoro-2-methoxy-1-nitrobenzene | Methanol | H₂ (3.0 kg pressure) | Cost-effective base metal catalyst | google.com |

| Pt, Pd, Ni, or Co with Vanadium Promoter | Aromatic Nitro Compounds | Alcohols, Ethers, Water | H₂, Varied T & P | Prevents hydroxylamine accumulation | google.com |

| Manganese Pincer Complex | Substituted Nitroarenes | 2-Methyl-THF | H₂ (50 bar), 100 °C | High chemoselectivity, air-stable catalyst | acs.org |

Modern advancements have introduced homogenous catalysts, such as air- and moisture-stable manganese pincer complexes, which offer excellent chemoselectivity. acs.org These catalysts can reduce nitro groups while tolerating other sensitive functionalities like ethers, esters, and amides, operating under relatively mild conditions. acs.org

Chemical Reduction Methodologies (e.g., Iron-mediated)

Chemical reduction offers an alternative to catalytic hydrogenation, often utilizing stoichiometric amounts of a reducing metal in an acidic medium. These methods are particularly valuable in laboratory settings where high-pressure hydrogenation equipment may not be available.

Iron-mediated reduction is a classic and cost-effective method for converting nitroarenes to anilines. libretexts.org The reaction typically involves treating the nitroaromatic compound with iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, in a solvent like water or ethanol. Quantum chemical studies suggest that the reduction mechanism involves the direct donation of electrons from the iron surface to the nitro group, leading to its destabilization and subsequent transformation. mdpi.com The initial two-electron transfer is proposed to form a nitroso intermediate, which is further reduced to the aniline. mdpi.com This method is generally selective and tolerates many functional groups, including halogens and ethers. libretexts.org

Another established method uses tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid. masterorganicchemistry.com The nitro compound, dissolved in a solvent like tetrahydrofuran (B95107) (THF), is added to the SnCl₂/HCl mixture. The reaction is often exothermic and requires cooling to maintain a controlled temperature (e.g., below 40 °C). masterorganicchemistry.com After the reduction is complete, the reaction mixture is made alkaline to precipitate tin salts, and the aniline product is extracted with an organic solvent. masterorganicchemistry.com

Recent research has also explored the reactivity of mineral-bound Fe(II) species. Studies with iron-rich smectite clays (B1170129) have shown that structural Fe(II) in the mineral's octahedral layer can act as the predominant reductant for nitroaromatic compounds. gspchem.com This suggests that naturally occurring minerals could play a role in abiotic contaminant transformation in anoxic environments, a principle that can be adapted for synthetic purposes. gspchem.com

| Reducing Agent | Acid/Solvent System | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Fe powder | HCl or Acetic Acid in Water/Ethanol | Reflux | Inexpensive, high functional group tolerance | Stoichiometric waste (iron oxides) | libretexts.org |

| SnCl₂·2H₂O | Concentrated HCl in THF/Water | 0-40 °C | Mild conditions, effective | Stoichiometric tin waste, requires careful pH control | masterorganicchemistry.com |

| Reduced Smectite (Structural Fe(II)) | Aqueous suspension | Ambient | Environmentally relevant, mild | Slower kinetics, complex system | gspchem.com |

Exploration of Stereoselective and Regioselective Synthesis Pathways

Regioselectivity is a cornerstone of synthesizing precisely substituted aromatic compounds like this compound. The control over the placement of substituents on the benzene ring is determined during the synthesis of the nitroaromatic precursor.

One regioselective pathway to the precursor, 1-fluoro-2-(2-fluoroethoxy)-4-nitrobenzene, is through a Williamson ether synthesis. This involves the reaction of 2-fluoro-4-nitrophenol with a 2-fluoroethyl electrophile (e.g., 2-fluoroethyl tosylate). The positions of the fluoro and nitro groups on the starting phenol (B47542) dictate the final substitution pattern. This reaction is an Sₙ2 substitution on the electrophile by the phenoxide ion, which is formed by deprotonating the phenol with a base like sodium hydroxide (B78521) or potassium carbonate. jk-sci.commasterorganicchemistry.com

An alternative and highly regioselective route involves the nucleophilic aromatic substitution (SₙAr) on a substrate like 2,4-difluoronitrobenzene (B147775). A patent describes a similar reaction where 2,4-difluoro-1-nitrobenzene is treated with methanol and potassium tert-butoxide to yield 4-fluoro-2-methoxy-1-nitrobenzene. google.com In this case, the methoxide (B1231860) ion preferentially displaces the fluorine atom at the C-2 position. However, for the synthesis of the fluoroethoxy analogue, the reaction of 2,4-difluoronitrobenzene with 2-fluoroethanol would be expected to lead to substitution at the C-4 position. The nitro group is a powerful activating group for nucleophilic aromatic substitution, particularly at the para position. Therefore, the fluorine at C-4 is more readily displaced by the 2-fluoroethoxide nucleophile than the fluorine at C-2.

Further functionalization of the final aniline product also requires careful consideration of regioselectivity. The amino group is a strong ortho-, para-director for electrophilic aromatic substitution. To control the position of any new substituent, the amine is often protected as an amide, which is still an ortho-, para-director but can offer different steric hindrance and reactivity profiles.

Methodological Improvements and Process Intensification in Synthesis

The production of fine chemicals and pharmaceuticals is increasingly moving away from traditional batch processing towards more efficient, safer, and sustainable methods through process intensification. cetjournal.itpharmafeatures.com These principles are highly applicable to the multi-step synthesis of this compound.

A key development is the shift to continuous flow chemistry, which utilizes microreactors or tubular reactors. mdpi.compharmasalmanac.com This approach offers superior control over reaction parameters such as temperature, pressure, and residence time. mdpi.com For highly exothermic reactions like nitration and catalytic hydrogenation, the high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat removal, preventing thermal runaways and the formation of by-products. cetjournal.itpharmasalmanac.com This enhanced safety profile allows for the use of reaction conditions that might be too hazardous for large-scale batch reactors. pharmasalmanac.com

For the hydrogenation step, continuous flow systems can overcome mass transfer limitations between hydrogen gas and the liquid phase, leading to faster reaction rates and higher efficiency. The small hold-up volume in continuous reactors significantly reduces the risks associated with handling hazardous reagents and intermediates. cetjournal.it

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Fluoro 4 2 Fluoroethoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. Conversely, the fluorine atom at the ortho position is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions. The 4-(2-fluoroethoxy) group is also an ortho-, para-directing group. The regioselectivity of electrophilic substitution on 2-Fluoro-4-(2-fluoroethoxy)aniline is therefore determined by the combined directing effects of these substituents.

Halogenation Pathways and Regioselectivity

The halogenation of aniline derivatives is a well-established electrophilic aromatic substitution reaction. In the case of this compound, the amino group strongly activates the ring, predisposing it to facile halogenation. The directing effects of the substituents would favor substitution at the positions ortho and para to the amino group. Given that the para position is occupied by the fluoroethoxy group, halogenation is expected to occur at the positions ortho to the amino group (positions 3 and 5).

While specific studies on the halogenation of this compound are not extensively documented in publicly available literature, the halogenation of analogous compounds provides insight into the expected regioselectivity. For instance, the bromination of 4-fluoroaniline (B128567) is often preceded by acetylation of the amino group to form 4-fluoroacetanilide (B1213217). This is done to reduce the activating effect of the amino group and prevent multiple halogenations. The subsequent bromination of 4-fluoroacetanilide can then be controlled to achieve mono-substitution. A preparation method for 2-bromo-4-fluoroacetanilide involves the acetylation of 4-fluoroaniline followed by bromination with hydrobromic acid in the presence of an oxidizing agent. This suggests that direct halogenation of this compound would likely lead to the formation of polyhalogenated products, and a protection strategy for the amino group would be necessary for selective mono-halogenation.

Table 1: Predicted Major Products of Halogenation of this compound

| Halogenating Agent | Predicted Major Product(s) |

| Br₂/FeBr₃ | 3,5-Dibromo-2-fluoro-4-(2-fluoroethoxy)aniline |

| Cl₂/FeCl₃ | 3,5-Dichloro-2-fluoro-4-(2-fluoroethoxy)aniline |

| I₂/HNO₃ | 3-Iodo-2-fluoro-4-(2-fluoroethoxy)aniline and/or 3,5-Diiodo-2-fluoro-4-(2-fluoroethoxy)aniline |

Note: The precise product distribution would depend on the reaction conditions.

Nitration and Subsequent Reduction to Diamines

The nitration of anilines is a complex reaction due to the susceptibility of the amino group to oxidation and the formation of anilinium ions in the acidic reaction medium, which alters the regioselectivity. Direct nitration of anilines with strong acids often leads to a mixture of products and significant amounts of tarry by-products. To circumvent these issues, the amino group is typically protected by acetylation prior to nitration. biosynth.com

For this compound, a plausible route for nitration would involve the initial acylation of the amino group to form N-[2-Fluoro-4-(2-fluoroethoxy)phenyl]acetamide. Subsequent nitration of this protected intermediate would be directed by the amide and fluoroethoxy groups. The amide group is an ortho-, para-director, as is the fluoroethoxy group. Therefore, nitration would be expected to occur at the positions ortho to the amide and fluoroethoxy groups.

A relevant example is the synthesis of 4-fluoro-2-nitroaniline (B1293508) from p-fluoroacetanilide, where nitration occurs ortho to the acetylamino group. nih.gov Similarly, the synthesis of 2-fluoro-4-nitroaniline (B181687) can be achieved through the ammonolysis of 3,4-difluoronitrobenzene (B149031). google.com These examples suggest that the nitration of N-[2-Fluoro-4-(2-fluoroethoxy)phenyl]acetamide would likely yield N-[2-Fluoro-5-nitro-4-(2-fluoroethoxy)phenyl]acetamide as the major product.

Subsequent reduction of the nitro group can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. ossila.com This would lead to the formation of the corresponding diamine, 2-Fluoro-4-(2-fluoroethoxy)benzene-1,5-diamine.

Reactions at the Aniline Nitrogen Center

The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophilic center, capable of reacting with a variety of electrophiles.

Acylation and Alkylation Derivatives

The amino group of this compound can be readily acylated with acyl halides or anhydrides to form the corresponding amides. This reaction is often employed as a protective strategy in electrophilic aromatic substitution reactions. nih.gov For example, the reaction with acetic anhydride (B1165640) would yield N-[2-Fluoro-4-(2-fluoroethoxy)phenyl]acetamide.

Alkylation of the aniline nitrogen can also be achieved. While anilines are generally not considered strong nucleophiles for alkyl halides, especially with electron-withdrawing groups on the aromatic ring, the reaction can be facilitated under specific conditions. For instance, the N-alkylation of 2-fluoro-4-nitroaniline has been achieved using a hydroxide-facilitated reaction with 3,3-bis(bromomethyl)oxetane. nih.gov This suggests that this compound could undergo similar N-alkylation reactions.

Formation of Schiff Bases and Imine Chemistry

Anilines react with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). These reactions are typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, often with acid or base catalysis. scirp.orgnih.gov

The formation of a Schiff base from this compound would involve the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by dehydration. The resulting Schiff base would have the general structure Ar-N=CR¹R², where Ar is the 2-fluoro-4-(2-fluoroethoxy)phenyl group. These imine derivatives can be important intermediates in organic synthesis and have been studied for their biological activities. nih.govscirp.orgyoutube.com

Diazotization and Coupling Reactions

Primary aromatic amines, such as this compound, can be converted to diazonium salts upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like HCl) at low temperatures. google.com The resulting diazonium salt, 2-fluoro-4-(2-fluoroethoxy)benzenediazonium chloride, is a versatile intermediate.

Diazonium salts can undergo a variety of substitution reactions, known as Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups onto the aromatic ring, including halogens, cyano, and hydroxyl groups. For example, reaction with cuprous cyanide can yield 2-fluoro-4-(2-fluoroethoxy)benzonitrile. nih.gov

Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with activated aromatic compounds, such as phenols and other anilines, to form brightly colored azo dyes. wikipedia.org The coupling reaction with a phenol (B47542), for instance, would result in a hydroxy-substituted azo compound.

Reactivity of the Fluoroethoxy Side Chain

The fluoroethoxy side chain, -OCH2CH2F, presents two primary sites for reaction: the fluorine atom and the ether linkage.

The carbon-fluorine bond in the fluoroethoxy group is a primary alkyl fluoride (B91410) bond. Generally, alkyl fluorides are resistant to nucleophilic substitution (SN2) reactions due to the high bond strength of the C-F bond and the poor leaving group ability of the fluoride ion. Intermolecular nucleophilic displacement of this fluorine atom is expected to be challenging under standard conditions. cas.cn Intramolecular reactions, however, can sometimes facilitate the cleavage of C-F bonds, although this typically requires specific structural arrangements that are not inherent to this compound. cas.cn

Studies on similar alkyl fluorides show that such displacement reactions are significantly slower compared to those involving other halogens (I, Br, Cl). cas.cn For a nucleophilic attack to occur on the fluoroethoxy side chain, harsh reaction conditions or specialized reagents would likely be necessary to activate the C-F bond.

The ether linkage in this compound is an aryl alkyl ether. The cleavage of such ethers is typically achieved under strongly acidic conditions, often with hydrogen halides like HBr or HI. libretexts.orglibretexts.orgmasterorganicchemistry.compressbooks.pub The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp2 hybridization of the aromatic carbon and delocalization of electron pairs from the oxygen into the aromatic ring. Consequently, the reaction products are a phenol and an alkyl halide. libretexts.orglibretexts.org In the case of this compound, acidic cleavage is expected to yield 2-fluoro-4-aminophenol and 1-fluoro-2-haloethane.

The general mechanism for the acidic cleavage of an aryl alkyl ether is as follows:

Protonation of the ether oxygen by the strong acid.

Nucleophilic attack by the halide ion on the less sterically hindered alkyl carbon (in this case, the carbon adjacent to the oxygen in the fluoroethoxy group), proceeding via an SN2 mechanism. pressbooks.pub

Rearrangement reactions of the fluoroethoxy side chain under these conditions are not commonly observed. Rearrangements like the Claisen rearrangement are specific to allyl aryl ethers and are not applicable here. libretexts.org

Oxidation and Reduction Potentials of the Compound and its Derivatives

The electrochemical properties of this compound are dictated by the aniline moiety, which can be oxidized, and could be influenced by the potential for reduction of a corresponding nitro derivative.

The oxidation potential of anilines is a key parameter in understanding their reactivity in electron transfer processes. Studies have shown a strong correlation between the oxidation potential of substituted anilines and their structural features. umn.eduumn.edursc.org The presence of electron-donating or electron-withdrawing groups on the aromatic ring significantly influences the ease of oxidation. The fluoro and fluoroethoxy substituents on this compound would affect its oxidation potential compared to unsubstituted aniline. While specific experimental data for this compound is not available, a comparative analysis with other substituted anilines can provide an estimate.

Table 1: Estimated and Experimental Aqueous One-Electron Oxidation Potentials of Substituted Anilines

| Substituted Aniline | Experimental Eox (V vs. NHE) | Calculated Eox (V vs. NHE) |

|---|---|---|

| Aniline | 1.07 | 1.02 |

| 4-Fluoroaniline | 1.07 | - |

| 3-Fluoroaniline | 1.18 | - |

| 3-Methoxyaniline | 1.09 | - |

| This compound | Not Available | Estimated to be slightly higher than aniline due to the electron-withdrawing nature of fluorine. |

Data adapted from computational studies on substituted anilines. acs.org

The reduction potential of the corresponding nitro-aromatic compound is also of interest. The reduction of substituted nitrobenzenes to anilines is a fundamental transformation. youtube.com The reduction potential is influenced by the substituents on the aromatic ring. nih.govresearchgate.netacs.org For a hypothetical precursor like 1-fluoro-5-nitro-2-(2-fluoroethoxy)benzene, the reduction potential would be influenced by the electron-withdrawing fluoro and fluoroethoxy groups, likely making it easier to reduce compared to nitrobenzene (B124822).

Table 2: Reduction Potentials of Substituted Nitrobenzenes

| Substituted Nitrobenzene | Reduction Potential (V vs. Ag/AgCl) |

|---|---|

| Nitrobenzene | -0.6 to -0.8 (pH dependent) |

| p-Chloronitrobenzene | More positive than nitrobenzene |

| 1-Fluoro-5-nitro-2-(2-fluoroethoxy)benzene (Hypothetical) | Estimated to be more positive than nitrobenzene. |

General trends in reduction potentials of substituted nitrobenzenes. nih.govacs.org

Catalytic Transformations Involving this compound

The amino group and the aromatic ring of this compound make it a potential candidate for various catalytic transformations.

The amino group of anilines can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. nih.govyoutube.com In this context, this compound could react with aryl halides or triflates. The presence of the fluorine atom on the aniline ring may influence the reactivity.

A study on the palladium-catalyzed arylation of fluoroalkylamines demonstrated that such couplings are feasible, often requiring specific ligand and base combinations to achieve high yields. nih.gov While this study did not specifically include this compound, the general principles suggest its potential utility in these reactions to synthesize more complex diarylamines. The reaction conditions would likely need to be optimized to account for the electronic effects of the substituents.

Aniline derivatives have emerged as versatile building blocks and catalysts in organocatalysis. acs.orgthieme-connect.comthieme-connect.comrsc.org Chiral phosphoric acids have been used to catalyze the enantioselective addition of anilines to various electrophiles. acs.orgthieme-connect.com For example, anilines can undergo direct asymmetric para-C–H functionalization. thieme-connect.comthieme-connect.com

Given its structure, this compound could potentially be employed as a nucleophile in such organocatalytic reactions. The electronic nature of the substituents would play a role in its reactivity and the stereochemical outcome of the reaction. However, there are currently no specific reports in the literature detailing the use of this compound in organocatalytic applications. Further research would be needed to explore its potential in this rapidly developing field of chemistry.

Sophisticated Spectroscopic and Analytical Methodologies for Structural and Electronic Elucidation of 2 Fluoro 4 2 Fluoroethoxy Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most informative methods for characterizing organic compounds.

The ¹H NMR spectrum of 2-Fluoro-4-(2-fluoroethoxy)aniline would be expected to exhibit distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the 2-fluoroethoxy group. The aromatic region would likely show complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom on the ring. The chemical shifts of these protons are influenced by the electronic effects of the electron-donating amino and fluoroethoxy groups, and the electron-withdrawing fluorine atom. The protons of the fluoroethoxy group (-OCH₂CH₂F) would appear as two triplets, with the triplet for the methylene (B1212753) group adjacent to the fluorine atom appearing at a higher chemical shift due to the deshielding effect of the fluorine.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show eight distinct signals corresponding to the eight carbon atoms. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the fluorine (C-2) and the carbon attached to the fluoroethoxy group (C-4) would be significantly affected. The carbon atoms of the fluoroethoxy group would also be clearly identifiable.

Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| -NH₂ | 3.5 - 4.5 | Broad Singlet |

| -OCH₂- | 4.0 - 4.5 | Triplet |

| -CH₂F | 4.5 - 5.0 | Triplet of Doublets |

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-N | 135 - 145 |

| Aromatic C-F | 150 - 160 (doublet) |

| Aromatic C-O | 145 - 155 |

| Aromatic CH | 110 - 130 |

| -OCH₂- | 65 - 75 |

| -CH₂F | 80 - 90 (doublet) |

Given the presence of two fluorine atoms in different chemical environments, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. ucsb.edu ¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. huji.ac.il

The spectrum is expected to show two distinct signals. One signal will correspond to the fluorine atom attached to the aromatic ring (Ar-F), and the other will be for the fluorine atom in the fluoroethoxy group (-CH₂F). The chemical shift of the aromatic fluorine will be influenced by the electronic nature of the other substituents on the ring. The aliphatic fluorine's chemical shift will be characteristic of a primary fluoroalkane. Furthermore, coupling between the two fluorine atoms, if observable, would provide through-space or through-bond connectivity information.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity of the aromatic protons and the protons within the fluoroethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for establishing the connectivity between different parts of the molecule, for instance, by showing a correlation between the protons of the -OCH₂- group and the aromatic carbon at position 4 (C-4).

Together, these 2D NMR experiments provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Computational Chemistry and Quantum Mechanical Investigations of 2 Fluoro 4 2 Fluoroethoxy Aniline

Theoretical Studies of Reaction Mechanisms and Transition States

The investigation of reaction mechanisms and the characterization of transition states for molecules like 2-Fluoro-4-(2-fluoroethoxy)aniline are pivotal areas of computational chemistry. While specific experimental or theoretical studies on the reaction dynamics of this compound are not extensively documented in publicly available literature, its structural similarity to other aniline (B41778) derivatives allows for a detailed discussion of the established theoretical approaches and the types of mechanistic questions that can be addressed. These studies are crucial for predicting reactivity, understanding reaction pathways, and designing novel synthetic routes.

Theoretical investigations of reaction mechanisms for aniline derivatives typically employ quantum mechanical methods, such as Density Functional Theory (DFT) and high-level ab initio calculations. mdpi.comresearchgate.net These methods are used to map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

A key area of investigation for anilines is their behavior in electrophilic aromatic substitution reactions. The amino group (-NH2) is a strong activating group, directing incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. byjus.comchemistrysteps.com For this compound, the interplay between the activating amino group, the deactivating but ortho, para-directing fluorine atom, and the electron-withdrawing fluoroethoxy group would create a complex regioselectivity profile. Theoretical studies can elucidate the preferred sites of electrophilic attack by calculating the activation energies for substitution at different positions on the aromatic ring.

Another significant reaction pathway for anilines is oxidation . The oxidation of aniline and its derivatives can lead to a variety of products, including azoxybenzenes, phenazines, and polymeric materials like polyaniline. mdpi.comopenaccessjournals.com Computational studies can model these complex oxidation processes, helping to identify the initial steps of electron transfer and the subsequent radical cation intermediates. mdpi.com The nature and position of substituents heavily influence the oxidation potential and the stability of the resulting intermediates.

Furthermore, reactions with radicals, such as the hydroxyl radical (•OH) in atmospheric or biological contexts, are of considerable interest. mdpi.comresearchgate.net Theoretical calculations can determine the reaction rate coefficients and identify the primary reaction channels, which may include hydrogen abstraction from the amino group or addition to the aromatic ring. mdpi.comresearchgate.net

The core of these theoretical studies lies in the accurate calculation of transition state structures and their corresponding energies. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. Various computational techniques, including the synchronous transit-guided quasi-Newton (STQN) method, are used to locate these saddle points on the PES. Once a transition state is located, its structure provides insight into the geometry of the reacting species at the point of bond formation or cleavage.

For instance, in a study of the reaction between 4-methyl aniline and hydroxyl radicals, computational methods such as M06-2X and CCSD(T) with the 6-311++G(3df,2p) basis set were employed to compute the mechanism and kinetics. mdpi.comresearchgate.net The kinetics were further analyzed using Transition State Theory (TST) and the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate rate coefficients. mdpi.comresearchgate.net Such an approach would be directly applicable to studying the reactions of this compound.

The data generated from these computational studies can be summarized in tables to compare different reaction pathways. For a hypothetical study on the nitration of this compound, the calculated activation energies could be presented as follows:

| Substitution Position | Relative Activation Energy (kcal/mol) |

| ortho to -NH2 (C6) | Value |

| ortho to -NH2 (C2) | Value |

| meta to -NH2 (C5) | Value |

| meta to -NH2 (C3) | Value |

| (Note: The values in this table are hypothetical and for illustrative purposes only, as specific research on this reaction for the target molecule is not available.) |

Similarly, for a radical addition reaction, the energetics of different pathways can be compared:

| Reaction Pathway | Enthalpy of Reaction (ΔH, kcal/mol) | Gibbs Free Energy of Activation (ΔG‡, kcal/mol) |

| H-abstraction from -NH2 | Value | Value |

| Radical addition at C3 | Value | Value |

| Radical addition at C5 | Value | Value |

| Radical addition at C6 | Value | Value |

| (Note: The values in this table are hypothetical and for illustrative purposes only.) |

Strategic Utility of 2 Fluoro 4 2 Fluoroethoxy Aniline in Complex Molecule Synthesis

Role as a Versatile Building Block for Fluorinated Heterocycles

The aniline (B41778) functional group is a classical nucleophile and a pivotal starting point for the construction of numerous nitrogen-containing heterocyclic systems. The presence of fluorine on the aniline ring of 2-Fluoro-4-(2-fluoroethoxy)aniline modifies the nucleophilicity of the amine and the susceptibility of the ring to electrophilic or nucleophilic substitution, making it an excellent precursor for various fluorinated heterocycles. ossila.com

Quinoxalines: These bicyclic heterocycles are typically synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov While this compound is not a 1,2-diamine itself, it can be readily converted into one through standard functional group manipulations, such as nitration followed by reduction. The resulting fluorinated phenylenediamine can then be reacted with various dicarbonyl compounds to yield quinoxaline derivatives. This approach allows for the precise installation of the 2-fluoro-4-(2-fluoroethoxy)phenyl moiety onto the quinoxaline scaffold, a structural motif found in various biologically active molecules. nih.gov

Quinolines: The Combes quinoline synthesis offers a direct route to quinolines from anilines and β-diketones. wikipedia.org In this acid-catalyzed condensation and cyclization reaction, this compound can serve as the aniline component. wikipedia.orgjptcp.com The reaction involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring. wikipedia.org The electronic nature of the substituents on the aniline ring can influence the regioselectivity of the cyclization. wikipedia.org The use of this specific aniline derivative provides a pathway to novel quinolines bearing both an aromatic fluorine and a fluoroalkoxy side chain, features known to be important in drug discovery. mdpi.com

| Heterocycle | General Method | Reactant for Aniline | Key Features |

|---|---|---|---|

| Quinoxaline | Condensation Reaction | 1,2-Dicarbonyl Compound (after conversion of aniline to diamine) | Forms the pyrazine ring of the quinoxaline. nih.gov |

| Quinoline | Combes Synthesis | β-Diketone | Acid-catalyzed cyclization. wikipedia.org |

| Benzothiazole | Jacobsen Cyclization (modified) | Potassium Thiocyanate & Bromine | Forms the thiazole ring fused to the benzene (B151609) ring. asianpubs.orgorientjchem.org |

| Imidazopyridine | Multi-component Reaction | α-Haloketone (as an example) | Builds the imidazole ring onto a pyridine core (aniline serves as a precursor to the aminopyridine). nih.gov |

Benzothiazoles: The synthesis of 2-aminobenzothiazoles can be achieved by reacting a substituted aniline with potassium thiocyanate and bromine. asianpubs.orgderpharmachemica.com This process, a variation of the Jacobsen cyclization, would convert this compound into the corresponding 6-fluoro-4-(2-fluoroethoxy)-2-aminobenzothiazole. This resulting scaffold is a valuable intermediate itself, as the 2-amino group can be further derivatized to build a wide array of more complex molecules. nih.govnih.gov Fluorinated benzothiazoles are a well-established class of compounds with significant interest in medicinal chemistry. nih.gov

Imidazopyridines: Imidazopyridines are privileged scaffolds in drug discovery. researchgate.net While their synthesis typically starts from 2-aminopyridines, the aniline core of this compound can be used as a precursor to construct the necessary substituted aminopyridine starting material through established synthetic routes. Once the corresponding aminopyridine is formed, it can undergo condensation with reagents like α-haloketones or participate in multi-component reactions to yield the target imidazopyridine derivatives. nih.govorganic-chemistry.org This allows the unique fluorination pattern of the original aniline to be carried into the final heterocyclic product.

Precursor to Advanced Fluoro-Organic Intermediates for Specialized Research

Beyond its direct use in heterocycle synthesis, this compound is a valuable precursor for creating more elaborate fluoro-organic intermediates. The primary amino group is highly versatile and can be transformed into a wide range of other functionalities. For instance, diazotization of the aniline followed by Sandmeyer-type reactions can replace the amino group with halogens, cyano, or hydroxyl groups. The aromatic ring itself can undergo further electrophilic substitutions, with the existing substituents directing the position of incoming groups. This versatility makes it a key starting material for synthesizing complex molecules with precisely controlled substitution patterns for use as research chemicals or in the development of active pharmaceutical ingredients (APIs). chemimpex.com

Integration into Polymeric and Material Science Research Applications

Anilines are well-known monomers for the synthesis of polyaniline, a class of conducting polymers. Substituted anilines are often used to modify the properties of the resulting polymers, such as their solubility, processability, and electronic characteristics. By analogy with other fluorinated anilines, this compound can be used as a monomer or co-monomer in oxidative polymerization reactions. researchgate.net The incorporation of fluorine atoms can enhance the thermal stability and environmental resistance of the polymer. Furthermore, the fluoroethoxy group could influence the polymer's morphology and solubility in organic solvents, potentially leading to materials with tailored properties for applications in sensors, electrochromic devices, or as anti-corrosion coatings. researchgate.net

Derivatization for Probes in Academic Research (e.g., Radiosynthesis Precursors, excluding clinical/PET imaging for diagnostic use or biodistribution in humans)

The unique structural features of this compound make it an attractive scaffold for developing chemical probes for academic research, particularly for in vitro biological assays.

The fluoroethoxy group is of particular interest for radiolabeling with fluorine-18 ([¹⁸F]), a positron-emitting isotope. While the focus here excludes diagnostic imaging, [¹⁸F]-labeled compounds are crucial tools for quantitative in vitro studies, such as competitive binding assays and autoradiography on tissue sections. nih.gov

A common strategy for radiosynthesis involves preparing a precursor molecule with a good leaving group (e.g., tosylate, mesylate) on an alkyl chain. This precursor is then reacted with [¹⁸F]fluoride to introduce the radioisotope. For instance, a derivative of this compound could be synthesized where the ethyl group of the fluoroethoxy moiety is replaced by an ethyl tosylate. This tosylate precursor could then undergo nucleophilic substitution with [¹⁸F]fluoride to produce the desired radiolabeled analog. nih.govsnmjournals.org

These radiolabeled probes are invaluable for determining the binding affinity (Ki) of a series of non-radiolabeled compounds against a specific biological target, such as a receptor or enzyme, in a controlled laboratory setting. snmjournals.org For example, research on ligands for the translocator protein (TSPO) has utilized compounds with a fluoroethoxy-phenyl moiety to establish high binding affinity. snmjournals.org

| Compound | Target | Assay Type | Binding Affinity (Ki) |

|---|---|---|---|

| DPA-714 (contains a fluoroethoxy-phenyl group) | Translocator Protein (TSPO) | Competitive binding with [³H]PK11195 | 7.0 nM snmjournals.org |

| PQ-1 (Quinoxaline derivative) | Aβ1–42 Aggregates | Competitive binding with [¹²⁵I]IMPY | 15.4 nM nih.gov |

| PQ-2 (Quinoxaline derivative) | Aβ1–42 Aggregates | Competitive binding with [¹²⁵I]IMPY | 0.895 nM nih.gov |

Based on comprehensive searches of available scientific literature and patent databases, there is no publicly accessible information detailing the application of This compound in the research and development of novel agrochemical active ingredients.

Therefore, the requested article on the "" with a focus on its applications in agrochemical research cannot be generated. The search for its use in the chemical synthesis of active ingredients did not yield any specific examples, research findings, or data tables as required by the prompt.

It is possible that the use of this specific compound in agrochemical synthesis is not disclosed in the public domain, is part of proprietary research that has not been published, or it may not be a common building block for the development of agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.